REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[C:6]([C:9]1[N:10]=[C:11]([C:14]([NH2:16])=O)[S:12][CH:13]=1)(=[O:8])[CH3:7]>CN(C)C=O>[C:6]([C:9]1[N:10]=[C:11]([C:14]#[N:16])[S:12][CH:13]=1)(=[O:8])[CH3:7]
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Name
|
|
Quantity
|
8.5 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C=1N=C(SC1)C(=O)N
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
ice water
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Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
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Details
|
The mixture was stirred at 0°-5° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
with cooling on an ice-water bath
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Type
|
TEMPERATURE
|
Details
|
with cooling on an ice-water bath for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
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Details
|
The solution was extracted with ethyl acetate (750 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1N=C(SC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |